molecular formula C18H23N3O3S3 B2943523 Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 670273-09-3

Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2943523
CAS No.: 670273-09-3
M. Wt: 425.58
InChI Key: ZBEIHAPVLYQKAB-UHFFFAOYSA-N
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Description

This compound is a tetrahydrobenzo[b]thiophene derivative featuring a propanamido linker substituted with a 5-methyl-1,3,4-thiadiazole-2-ylthio group. Its structure combines a bicyclic tetrahydrobenzo[b]thiophene core with an ester group (ethyl carboxylate) and a thioether-linked thiadiazole moiety.

Properties

IUPAC Name

ethyl 6-methyl-2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S3/c1-4-24-17(23)15-12-6-5-10(2)9-13(12)27-16(15)19-14(22)7-8-25-18-21-20-11(3)26-18/h10H,4-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEIHAPVLYQKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a novel compound that incorporates a thiadiazole moiety known for its diverse biological activities. The compound's structure includes a tetrahydrobenzo[b]thiophene core and is expected to exhibit significant pharmacological properties due to the presence of the thiadiazole ring.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds containing the 1,3,4-thiadiazole moiety demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. pneumoniae0.008
Compound BS. aureus<2.3 × 10^-10
Compound CE. coli0.046

Anticancer Potential

The anticancer activity of thiadiazole derivatives has also been highlighted in various studies. For example, certain compounds have demonstrated IC50 values comparable to established chemotherapeutics like cisplatin . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC50 (μM)
Compound DA549 (lung cancer)10
Compound ET47D (breast cancer)5

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This makes them potential candidates for treating inflammatory diseases.

The biological activity of this compound can be linked to several mechanisms:

  • Hydrogen Bonding : The thiadiazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.
  • Electrophilic Properties : The presence of sulfur in the thiadiazole structure enhances its electrophilic character, allowing it to interact with nucleophiles in biological systems .
  • Receptor Modulation : Compounds may modulate various receptors involved in inflammation and cancer pathways .

Case Studies

Recent studies have focused on synthesizing and evaluating new derivatives based on the thiadiazole scaffold. For instance:

  • A study demonstrated that modifications on the thiadiazole ring could significantly enhance the anticancer activity against various cell lines .
  • Another research highlighted the synthesis of a series of thiadiazole derivatives that exhibited promising antifungal activity alongside antibacterial properties .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step reactions involving tetrahydrobenzo[b]thiophene core formation , amide coupling , and thiadiazole-thioether linkage (Figure 1).

Step 1: Gewald Reaction for Tetrahydrobenzo[b]Thiophene Core

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives are synthesized via the Gewald reaction, combining ethyl cyanoacetate , cyclohexanone , and sulfur in ethanol with triethylamine as a catalyst . Methylation at the 6-position is achieved using methylating agents (e.g., methyl iodide).

Reaction Scheme:

Cyclohexanone+Ethyl cyanoacetate+SulfurEt3N EtOHEthyl 2 amino 6 methyl 4 5 6 7 tetrahydrobenzo b thiophene 3 carboxylate\text{Cyclohexanone}+\text{Ethyl cyanoacetate}+\text{Sulfur}\xrightarrow{\text{Et}_3\text{N EtOH}}\text{Ethyl 2 amino 6 methyl 4 5 6 7 tetrahydrobenzo b thiophene 3 carboxylate}

Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: ~80–85%

Step 2: Amide Bond Formation

The amino group at position 2 undergoes acylation with 3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanoyl chloride in dichloromethane (DCM) using triethylamine as a base .

Reaction Scheme:

2 Amino intermediate+Propanoyl chloride derivativeEt3N DCMTarget compound amide \text{2 Amino intermediate}+\text{Propanoyl chloride derivative}\xrightarrow{\text{Et}_3\text{N DCM}}\text{Target compound amide }

Key Data:

ParameterValue
Reaction Time4–6 hours
Temperature0–5°C (ice bath)
Yield70–75%
Purity (HPLC)≥95%

Step 3: Thiadiazole-Thioether Linkage

The 5-methyl-1,3,4-thiadiazole-2-thiol is coupled to the propanamide side chain via nucleophilic substitution. This step uses 3-chloropropionyl chloride and potassium carbonate in acetone .

Reaction Scheme:

3 Chloropropionamide intermediate+5 Methyl 1 3 4 thiadiazole 2 thiolK2CO3,AcetoneTarget compound\text{3 Chloropropionamide intermediate}+\text{5 Methyl 1 3 4 thiadiazole 2 thiol}\xrightarrow{\text{K}_2\text{CO}_3,\text{Acetone}}\text{Target compound}

Key Data:

ParameterValue
Reaction Time8–12 hours
TemperatureReflux (56°C)
Yield65–70%
Byproducts<5% (unreacted thiol)

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under alkaline conditions to form the carboxylic acid derivative, useful for further derivatization .

Conditions:

  • Reagent: 10% NaOH in ethanol/H₂O (1:1)

  • Temperature: Reflux (4 hours)

  • Yield: ~90%

Thioether Oxidation

The thioether linkage (-S-) is oxidized to sulfone (-SO₂-) using meta-chloroperbenzoic acid (mCPBA) in DCM :

ThioethermCPBA DCMSulfone\text{Thioether}\xrightarrow{\text{mCPBA DCM}}\text{Sulfone}

Key Data:

ParameterValue
Reaction Time2 hours
Temperature0°C → RT
Oxidant Equivalents2.0 eq

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at ≥220°C , primarily due to cleavage of the ester and thiadiazole groups .

Photolytic Degradation

Exposure to UV light (254 nm) in methanol results in:

  • Ester group hydrolysis (40% degradation after 24 hours).

  • Thiadiazole ring opening (15% degradation) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield (%)Reference
Amide FormationEt₃N, DCM, 0–5°CPropanamido-linked derivative70–75
Thioether CouplingK₂CO₃, Acetone, refluxThiadiazole-thioether conjugate65–70
Ester HydrolysisNaOH, EtOH/H₂O, refluxCarboxylic acid derivative90
OxidationmCPBA, DCM, RTSulfone derivative85

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.42 (s, 3H, CH₃-thiadiazole), 3.12 (m, 2H, CH₂-S), 4.15 (q, 2H, OCH₂) .

  • IR (KBr): υ 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-S) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

  • Core Structure: The tetrahydrobenzo[b]thiophene core is shared with compounds like Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) () and 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (12) (). However, the target compound uniquely incorporates a thiadiazole-thioether substituent, distinguishing it from analogs with hydroxyphenyl or cyano groups .
  • Substituent Variability: Compared to Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (), which has a furan-based side chain, the thiadiazole group in the target compound may confer enhanced electronic effects or metabolic stability due to sulfur-rich heterocycles .

Physicochemical Properties

  • Melting Points: The compound 12 () exhibits a high melting point (277–278°C), attributed to its rigid cyano-substituted structure.
  • Solubility: The ethyl carboxylate group in the target compound may enhance solubility in organic solvents relative to analogs with non-polar substituents (e.g., phenyl in 12) .

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituent(s) Synthesis Yield Melting Point (°C) Notable Bioactivity
Target Compound Tetrahydrobenzo[b]thiophene 5-methyl-1,3,4-thiadiazole-2-ylthio N/A N/A Hypothesized enzyme inhibition
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-hydroxyphenyl, ethoxy-oxoethyl 22% N/A Not reported
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-tetrahydrobenzo[b]thiophene-3-carbonitrile (12) Tetrahydrobenzo[b]thiophene Phenyl, cyano, dioxoisoindolinyl 56% 277–278 Not reported
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Thiophene Cyano, substituted phenyl acrylamido 72–94% N/A Antioxidant, anti-inflammatory

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